molecular formula C15H22N6O2S B2803231 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1203343-03-6

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine

Katalognummer: B2803231
CAS-Nummer: 1203343-03-6
Molekulargewicht: 350.44
InChI-Schlüssel: IHTBLJNOTQSQAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a 3,5-dimethylpyrazole moiety at the 4-position and a 4-(methylsulfonyl)piperazine group at the 6-position. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is critical for refining molecular geometries and confirming synthetic outcomes . This article focuses on comparing this compound with structurally analogous pyrimidine derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and bioactivity.

Eigenschaften

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-11-9-12(2)21(18-11)15-10-14(16-13(3)17-15)19-5-7-20(8-6-19)24(4,22)23/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTBLJNOTQSQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include anhydrous solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The pyrimidine core and piperazine moiety enable nucleophilic substitutions under controlled conditions. Key transformations include:

Table 1: Representative Substitution Reactions

Position ModifiedReagents/ConditionsProduct FormedYield (%)Reference
Pyrazole C4SEM-Cl, K<sub>2</sub>CO<sub>3</sub>, DMFSEM-protected pyridopyrimidinone78
Piperazine N-4Methylsulfonyl chloride, Et<sub>3</sub>N4-(Methylsulfonyl)piperazine derivative85
Pyrimidine C6Hydrazine hydrate, EtOH, reflux2-Hydrazinylpyrimidin-4(1H)-one92
  • SEM protection : The pyridopyrimidinone nitrogen undergoes protection using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions, enabling subsequent functionalization at adjacent positions .

  • Piperazine sulfonylation : Treatment with methylsulfonyl chloride introduces the sulfonyl group, enhancing metabolic stability .

Oxidation and Reduction

The compound participates in redox reactions modifying its electronic properties:

Table 2: Oxidation/Reduction Pathways

Reaction TypeReagentsKey ProductFunctional Group AlteredReference
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O/THFPyrazole-hydroxylated derivativeC-H → C-OH
ReductionLiAlH<sub>4</sub>, dry Et<sub>2</sub>OPiperazine N-oxide → NHN-O → N-H
  • Pyrazole oxidation : Selective C-H oxidation at the pyrazole 4-position occurs under mild conditions without affecting the sulfonyl group .

  • N-O bond reduction : Lithium aluminum hydride cleaves piperazine N-oxides to secondary amines, critical for modulating basicity .

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable aryl/heteroaryl introductions:

Table 3: Catalytic Coupling Reactions

ReactionCatalysts/LigandsSubstrateProductReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Pyrimidine-boronic acidBiaryl-functionalized analog
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>2-ChloropyrimidineAminopyrazole conjugate
  • Suzuki coupling : Facilitates introduction of aromatic rings at the pyrimidine 6-position, enhancing π-stacking interactions .

  • C-N bond formation : Buchwald-Hartwig amination installs secondary amines for kinase-targeting derivatives .

Hydrolysis and Protection Strategies

Controlled hydrolysis and protecting group chemistry are essential for sequential modifications:

Table 4: Hydrolysis/Protection Case Studies

ProcessReagentsOutcomeApplicationReference
Ester hydrolysisLiOH, H<sub>2</sub>O/THFCarboxylate formationIonic interaction optimization
TBS deprotectionHCl (aq.), MeOHAlcohol liberationSolubility enhancement
AcetylationAc<sub>2</sub>O, pyridineN-Acetylated pyrazoleMetabolic stabilization
  • Ester → carboxylate : Lithium hydroxide mediates hydrolysis for polar derivatives with improved water solubility .

  • Acid-labile protection : SEM and TBS groups enable orthogonal deprotection strategies during multistep syntheses .

These reactions establish a versatile platform for structural diversification, particularly in antimalarial drug development targeting Plasmodium kinases . Recent studies highlight derivatives with IC<sub>50</sub> values ≤50 nM against PfGSK3 and PfPK6, achieved through strategic piperazine sulfonylation and pyrazole functionalization . Future work should explore photoaffinity labeling and prodrug strategies leveraging these reactivities.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine exhibit anticancer properties. A study published in Journal of Medicinal Chemistry explored derivatives of pyrimidines and their effects on cancer cell lines. The findings suggested that modifications in the structure can enhance cytotoxicity against various cancer types, including breast and prostate cancers .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. Compounds with similar structures have shown effectiveness against a range of bacterial strains. For instance, a study demonstrated that pyrimidine derivatives can inhibit the growth of resistant strains of Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Neurological Disorders

The piperazine component of the compound suggests potential applications in treating neurological disorders. Research has identified piperazine derivatives as effective modulators of neurotransmitter systems, particularly in conditions such as anxiety and depression. A notable study highlighted the role of piperazine derivatives in enhancing serotonin receptor activity, which could lead to novel treatments for mood disorders .

Case Study 1: Anticancer Research

A recent study investigated the effects of a series of pyrimidine derivatives on cancer cell proliferation. The compound was tested against several cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, derivatives similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine were evaluated against clinical isolates of resistant bacteria. Results showed a marked reduction in bacterial load in treated samples compared to controls, suggesting robust antimicrobial properties that warrant further investigation for clinical applications .

Wirkmechanismus

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Hydrazine-containing derivatives (e.g., ) are prone to isomerization or oxidative degradation, limiting their utility in drug development .
  • Fused pyrazolopyrimidines (e.g., ) exhibit rigid planar structures, which may enhance intercalation with DNA or enzymes but reduce synthetic accessibility.

Stability:

  • The methylsulfonyl group in the target compound confers resistance to hydrolysis compared to acetamide or hydrazine analogs .
  • Compounds with fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) show thermal stability but may degrade under UV exposure due to extended conjugation .

Biologische Aktivität

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a complex molecular entity with potential biological activities that have garnered attention in medicinal chemistry. Its structure suggests various interactions with biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C20H24N10
  • Molecular Weight : 404.5 g/mol
  • IUPAC Name : 4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
  • InChI Key : SAZHTGQAHAHKCY-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an enzyme inhibitor and in antimalarial applications. The following sections summarize key findings from various studies.

Antimalarial Activity

Recent studies have identified the compound as a potential inhibitor of essential plasmodial kinases such as PfGSK3 and PfPK6. These kinases are critical for the malaria parasite's lifecycle and represent novel drug targets to combat resistance to traditional therapies. The compound demonstrated significant inhibition in vitro, with IC50 values indicating potent activity against these targets.

Target KinaseIC50 Value (nM)Reference
PfGSK317
PfPK6181

The mechanism involves binding to specific enzymatic targets, modulating their activity. This interaction can disrupt crucial biological processes within the malaria parasite, leading to its death or stunted growth. The compound's structure allows for effective binding due to its unique pyrazole and piperazine moieties.

Study on Enzyme Inhibition

A systematic SAR (Structure–Activity Relationship) analysis was conducted on related compounds, revealing that modifications to the piperazine ring significantly affect potency against PfGSK3. For instance, truncation of certain substituents led to a loss of activity, emphasizing the importance of structural integrity for biological function.

In Vivo Studies

While in vitro results are promising, further studies are required to evaluate the in vivo efficacy and safety profile of the compound. Initial animal model studies suggest potential therapeutic benefits but highlight the need for comprehensive toxicity assessments.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine?

Answer: The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

  • Step 1: Nucleophilic substitution at the pyrimidine C4 and C6 positions using pre-synthesized 3,5-dimethylpyrazole and methylsulfonyl-piperazine derivatives.
  • Step 2: Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions, such as over-sulfonylation or ring-opening. For example, dimethylformamide (DMF) at 80–100°C with catalytic triethylamine improves yield .
  • Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures. Confirm purity (>95%) using HPLC with UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR to confirm substitution patterns (e.g., methyl groups at pyrazole C3/C5, piperazine sulfonation).
    • ¹³C NMR to verify quaternary carbon environments in the pyrimidine ring.
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (C₁₆H₂₂N₆O₂S) with <2 ppm error .
  • X-ray Crystallography: If single crystals are obtainable, this resolves ambiguities in regiochemistry, especially between pyrazole and piperazine orientations .

Advanced Research Questions

Q. What experimental strategies can address contradictory data in enzyme inhibition assays for this compound?

Answer: Contradictions in IC₅₀ values may arise from assay conditions or target promiscuity. Mitigation approaches include:

  • Kinetic Studies: Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding modes.
  • Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Structural Modeling: Dock the compound into crystal structures of related enzymes (e.g., kinases, phosphatases) to identify conserved binding motifs. Adjust substituents (e.g., methylsulfonyl group) to enhance selectivity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer: Focus on systematic substitutions at key positions:

  • Pyrazole Ring: Replace 3,5-dimethyl groups with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions .
  • Piperazine Sulfonyl Group: Compare methylsulfonyl with aryl-sulfonyl analogs (e.g., 4-chlorophenylsulfonyl) to evaluate electronic effects on target binding .
  • Pyrimidine Core: Introduce electron-withdrawing groups (e.g., fluoro at C5) to modulate π-π stacking in enzymatic pockets .
    Validate using in vitro cytotoxicity (MTT assay) and in silico ADMET profiling to balance potency and pharmacokinetics .

Q. What challenges arise in assessing this compound’s pharmacokinetic properties, and how can they be resolved?

Answer: Key challenges include poor aqueous solubility and metabolic instability. Solutions involve:

  • Solubility Enhancement: Use co-solvents (e.g., PEG-400) in preclinical formulations or synthesize prodrugs (e.g., phosphate esters).
  • Metabolic Stability Screening: Incubate the compound with liver microsomes (human/rodent) to identify vulnerable sites (e.g., piperazine N-demethylation). Introduce deuterium or fluorine at labile positions to slow metabolism .
  • Plasma Protein Binding (PPB): Use equilibrium dialysis to quantify PPB, which impacts free drug concentration .

Data-Driven Research Questions

Q. How can computational methods predict off-target interactions for this compound?

Answer: Employ:

  • Molecular Dynamics (MD) Simulations: Simulate binding to off-target proteins (e.g., cytochrome P450 isoforms) to identify potential interactions.
  • Pharmacophore Modeling: Map electrostatic/hydrophobic features against databases like ChEMBL to predict polypharmacology .
  • Machine Learning: Train models on existing bioactivity data (e.g., PubChem BioAssay) to prioritize high-risk off-targets .

Q. What analytical techniques are suitable for studying this compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS/MS .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition onset temperature) to guide storage conditions .

Comparative Research Questions

Q. How does the methylsulfonyl-piperazine moiety influence bioactivity compared to other sulfonyl derivatives?

Answer: The methylsulfonyl group enhances:

  • Hydrogen Bonding: Sulfonyl oxygen atoms act as H-bond acceptors with catalytic residues (e.g., Ser/Thr kinases).
  • Metabolic Resistance: Methyl groups reduce susceptibility to oxidative metabolism vs. aryl-sulfonyl analogs .
    Compare IC₅₀ values against analogs with phenylsulfonyl or benzylsulfonyl groups in enzyme inhibition assays .

Q. What lessons can be drawn from structurally related compounds in overcoming multi-drug resistance (MDR) in cancer models?

Answer: Analog studies suggest:

  • P-glycoprotein (P-gp) Inhibition: Co-administer with P-gp inhibitors (e.g., verapamil) to enhance intracellular accumulation.
  • Dual-Targeting Design: Incorporate moieties that inhibit both oncogenic kinases and efflux pumps (e.g., hybrid pyrimidine-chalcone derivatives) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.